(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 5-bromofuran-2-carboxylate
Description
The compound "(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 5-bromofuran-2-carboxylate" is a heterocyclic hybrid molecule combining a 1,2,4-triazine core with a 5-bromofuran-2-carboxylate ester moiety. The triazine ring is substituted with a methyl group at position 6, a methylthio (-SMe) group at position 3, and a keto group at position 3. The bromofuran carboxylate ester is linked via a methylene bridge to the triazine nitrogen at position 4.
Properties
IUPAC Name |
(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 5-bromofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O4S/c1-6-9(16)15(11(20-2)14-13-6)5-18-10(17)7-3-4-8(12)19-7/h3-4H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUMJRYRXZKIRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)COC(=O)C2=CC=C(O2)Br)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 5-bromofuran-2-carboxylate typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as amidines and nitriles under acidic or basic conditions.
Introduction of the Methylthio Group: The methylthio group is usually introduced via nucleophilic substitution reactions, where a thiol reacts with a suitable leaving group on the triazine ring.
Attachment of the Furan Ring: The furan ring is often introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a brominated furan derivative.
Final Esterification: The final step involves esterification to attach the carboxylate group to the triazine-furan scaffold.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Cross-Coupling Reactions at the Bromofuran Moiety
The 5-bromofuran-2-carboxylate group is primed for transition-metal-catalyzed cross-couplings. For example:
Suzuki-Miyaura Coupling
The bromine atom can undergo coupling with aryl boronic acids under palladium or cobalt catalysis. Arylzinc reagents (as in cobalt-catalyzed reactions) could also facilitate this process .
Example:
This aligns with cobalt-mediated arylations observed in brominated heterocycles .
Stille Coupling
Using organostannanes (e.g., vinyl or aryl stannanes) with Pd catalysts:
Bromofurans are known to participate in such couplings for functionalized furan synthesis .
Nucleophilic Substitution at the Methylthio Group
The methylthio (-SMe) group on the triazine ring is susceptible to nucleophilic displacement.
Thiolate Exchange
Treatment with thiols (R-SH) in basic conditions replaces -SMe with -SR:
Similar SMe substitutions are documented in triazine derivatives under mild conditions .
Amination
Amines (e.g., NH, primary/secondary amines) displace -SMe to form amino-triazinones:
This mirrors reactivity in sulfur-containing heterocycles .
Hydrolysis of the Ester Group
The methyl ester on the furan ring can hydrolyze to the carboxylic acid under acidic or basic conditions:
Basic Hydrolysis
Ester hydrolysis is a well-established reaction for bromofuran derivatives .
Functionalization of the Triazinone Core
The triazinone ring may participate in cycloadditions or further substitutions:
[4+2] Cycloaddition
The conjugated system could react with dienophiles (e.g., maleic anhydride) to form bicyclic adducts.
Oxidation of the Methylthio Group
Oxidizing agents (e.g., mCPBA) convert -SMe to sulfoxide or sulfone, altering electronic properties for downstream reactions .
Decarboxylation and Rearrangements
Under thermal or photolytic conditions, the ester group may decarboxylate, yielding simpler triazine-furan hybrids.
Scientific Research Applications
Structure and Composition
The compound features a triazine core with a methylthio group and a furan-2-carboxylate moiety. Its molecular formula is with a molecular weight of approximately 360.22 g/mol.
Chemistry
In synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of novel chemical reactions and the development of derivatives with enhanced properties.
Biological Research
The compound has shown potential in biological applications, particularly in studying enzyme interactions and metabolic pathways. Its ability to undergo various chemical transformations makes it a valuable tool for probing biological systems.
Case Study: Enzyme Interaction
A study demonstrated that derivatives of this compound could inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorder treatments. The mechanism involves the formation of enzyme-inhibitor complexes that disrupt normal biochemical reactions.
Medicinal Applications
Research into the medicinal properties of this compound indicates potential therapeutic uses. Preliminary studies have suggested antimicrobial and anticancer activities.
Case Study: Antimicrobial Activity
In vitro studies have shown that (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 5-bromofuran-2-carboxylate exhibits significant antimicrobial properties against various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis.
Industrial Applications
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings and adhesives.
Mechanism of Action
The mechanism of action of (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 5-bromofuran-2-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The triazine ring could be involved in hydrogen bonding or π-π interactions, while the furan ring might contribute to hydrophobic interactions.
Comparison with Similar Compounds
Structural Analogues in the Triazine Family
Triazine derivatives are widely studied for their biological and physicochemical properties. Key analogues include:
Key Observations :
- Triazine Core Variations : The target compound’s 1,2,4-triazine core differs from 1,3,5-triazine derivatives (e.g., metsulfuron methyl ester), which are common in herbicides . The 1,2,4-triazine system may offer distinct electronic properties due to nitrogen arrangement, influencing reactivity and binding affinity.
- Substituent Effects: The methylthio (-SMe) group at position 3 contrasts with methoxy (-OMe) or sulfonylurea groups in other triazines.
- Brominated Moieties : The 5-bromofuran carboxylate ester shares structural similarities with 5-bromobenzofuran derivatives (e.g., compound 5c in ), where bromine enhances electrophilic character and bioactivity. However, the furan carboxylate ester in the target compound may confer different steric and electronic effects compared to benzofuran-based analogues.
Physicochemical Properties
Spectroscopic data for triazine derivatives (e.g., UV, NMR) are critical for structural elucidation. For instance:
- 1H-NMR Shifts : The methylthio group in the target compound is expected to produce a singlet near δ 2.5 ppm for the methyl protons, distinct from methoxy groups (δ 3.8–4.0 ppm) in analogues like metsulfuron methyl ester .
- 13C-NMR : The keto group at position 5 of the triazine ring would resonate near δ 170–180 ppm, comparable to carbothioamide derivatives (δ 165–175 ppm) reported in .
Biological Activity
The compound (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 5-bromofuran-2-carboxylate is a novel organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 404.29 g/mol. The structure features a triazine core and a furan carboxylate moiety, which are known to contribute to various biological activities.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Enzyme Inhibition : The triazine ring can interact with various enzymes, potentially inhibiting their activity. This has been observed in studies involving similar triazine derivatives.
- Receptor Modulation : The compound may modulate receptor activity, influencing signaling pathways that are critical for cellular functions.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, likely through disruption of microbial cell functions.
Biological Activity Overview
Research has indicated several biological activities associated with this compound:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains. |
| Antifungal | Potential effectiveness against fungal pathogens. |
| Anticancer | Preliminary evidence suggests cytotoxic effects on cancer cell lines. |
| Anti-inflammatory | May reduce inflammation markers in vitro. |
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that derivatives of triazine compounds, including this one, showed significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL depending on the strain tested .
- Cytotoxic Effects : In vitro assays conducted on human cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. IC50 values were reported around 30 µM for specific cancer types .
- Inflammation Modulation : Research indicated that treatment with the compound led to a reduction in pro-inflammatory cytokines in cultured macrophages, suggesting its potential as an anti-inflammatory agent .
Synthesis and Structural Variants
The synthesis of this compound involves several steps starting from basic triazine derivatives followed by functionalization with furan carboxylate groups. Variants of this compound have been synthesized to explore structure-activity relationships (SAR), enhancing its biological profile.
Q & A
Q. What synthetic methodologies are effective for preparing this compound, and how can reaction parameters be optimized?
Answer: The synthesis involves coupling the triazine core with the bromofuran ester. A validated approach for analogous triazine derivatives employs:
- Step 1: Reacting trichlorotriazine with a substituted phenol or thiol (e.g., methylthio group) under basic conditions (e.g., NaH in THF at 0°C) to introduce the methylthio substituent .
- Step 2: Esterification of the triazine intermediate with 5-bromofuran-2-carboxylic acid using coupling agents like DCC/DMAP or EDCI .
Key Optimization Parameters:
| Parameter | Role | Optimal Range |
|---|---|---|
| Temperature | Controls reaction rate | 0–5°C (Step 1), RT (Step 2) |
| Stoichiometry | Minimizes side reactions | 1:1.05 (triazine:acid) |
| Solvent | Polar aprotic (e.g., THF) | Anhydrous conditions |
Reference: Triazine coupling strategies , esterification protocols .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?
Answer:
- NMR Spectroscopy: H and C NMR to confirm substitution patterns (e.g., methylthio at C3, bromofuran ester at C4) .
- HPLC-MS: Quantify purity (>95%) and detect impurities (e.g., unreacted bromofuran acid) using C18 columns and acetonitrile/water gradients .
- X-ray Crystallography: Resolve stereoelectronic effects, as demonstrated for structurally similar triazine-furan hybrids .
Q. How does this compound’s stability vary under different storage and experimental conditions?
Answer:
- Thermal Stability: Decomposes above 150°C (TGA data for related triazines shows 5% weight loss at 120°C) .
- Photostability: Susceptible to UV-induced degradation; store in amber vials under inert gas .
- Hydrolytic Stability: Ester group hydrolyzes in acidic/basic media (pH <3 or >10); use neutral buffers in biological assays .
Reference: Stability protocols for labile esters .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the triazine and bromofuran moieties in cross-coupling reactions?
Answer:
- Triazine Reactivity: The C4 position is electrophilic due to electron-withdrawing effects of the oxo and methylthio groups, enabling nucleophilic substitution (e.g., with alkoxy or thiol groups) .
- Bromofuran Activation: Bromine at C5 acts as a leaving group in SNAr reactions, while the ester enhances electron-deficient character .
Experimental Validation:
- Kinetic Studies: Monitor reaction progress via HPLC to identify rate-limiting steps (e.g., triazine activation vs. ester coupling) .
- DFT Calculations: Model transition states to predict regioselectivity (e.g., furan C2 vs. C5 reactivity) .
Reference: Mechanistic studies on triazines , computational modeling .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
Answer:
Q. What computational approaches are effective for predicting this compound’s interactions with biological targets?
Answer:
- Docking Simulations: Use AutoDock Vina to model binding to ATP-binding pockets (e.g., kinases) .
- MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) .
- ADMET Prediction: SwissADME to forecast bioavailability, CYP450 interactions, and toxicity .
Case Study:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
